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Compound of Interest

Compound Name:
5-Bromo-4-methoxy-6-

methylpyrimidine

Cat. No.: B1526251 Get Quote

An In-Depth Technical Guide to 5-Bromo-4-methoxy-6-methylpyrimidine for Advanced

Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals working with 5-Bromo-4-methoxy-6-methylpyrimidine.

This halogenated pyrimidine is a valuable heterocyclic building block, strategically designed for

facile diversification through modern synthetic methodologies. We will delve into its core

molecular attributes, synthesis, spectroscopic characterization, and its strategic application in

the discovery of novel chemical entities.

Core Molecular Attributes
5-Bromo-4-methoxy-6-methylpyrimidine is a substituted pyrimidine ring, a scaffold of

significant interest in medicinal chemistry due to its prevalence in biologically active molecules.

The key functional handles—a bromine atom at the C5 position, a methoxy group at C4, and a

methyl group at C6—provide a unique combination of steric and electronic properties that can

be exploited in molecular design and synthesis.

Caption: Chemical structure of 5-Bromo-4-methoxy-6-methylpyrimidine.

The quantitative physicochemical properties are summarized below for rapid reference.
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Property Value Source

Molecular Formula C₆H₇BrN₂O [1]

Molecular Weight 203.04 g/mol [1]

CAS Number 4319-87-3 [1]

Appearance Solid (Typical) N/A

Canonical SMILES COC1=NC=C(C(=N1)C)Br N/A

Synthesis and Purification
The preparation of 5-Bromo-4-methoxy-6-methylpyrimidine is efficiently achieved via a

nucleophilic aromatic substitution (SNAr) reaction. This common and reliable strategy involves

the displacement of a more labile leaving group, typically a chloride, from the pyrimidine core

with a methoxide source. The choice of a chlorinated precursor is strategic due to its higher

reactivity compared to the C-Br bond under the chosen conditions, allowing for selective

functionalization.[1]
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Starting Material:
5-Bromo-4-chloro-6-methylpyrimidine

Reagents:
Sodium Methoxide in Methanol

Dissolve in
Methanol

Reaction:
Stir at room temperature

for 1 hour

Add dropwise

Quench:
Addition of pH 7 buffer

Monitor by TLC/
LC-MS for completion

Work-up:
1. Evaporate Methanol

2. Aqueous Dilution
3. Ether Extraction

Purification:
1. Wash with Brine
2. Dry over Na₂SO₄

3. Concentrate

Final Product:
5-Bromo-4-methoxy-6-methylpyrimidine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Bromo-4-methoxy-6-methylpyrimidine.
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Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 5-bromo-4-methoxy-
6-methylpyrimidine.[1]

Reaction Setup: Dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq) in methanol (approx.

25 mL per gram of starting material).

Reagent Addition: While stirring the solution at room temperature, add a 25 wt% solution of

sodium methoxide in methanol (1.8 eq) dropwise.

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour. The

progress of the reaction should be monitored by a suitable analytical technique, such as Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to

confirm the consumption of the starting material.

Quenching: Upon completion, carefully quench the reaction by adding a pH 7 buffer solution.

Solvent Removal: Remove the bulk of the methanol via distillation under reduced pressure.

Extraction: Dilute the remaining aqueous phase with water and extract the product three

times with diethyl ether.

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization
Structural confirmation and purity assessment are critical for any synthetic building block. The

following data provides the expected spectroscopic signature for 5-Bromo-4-methoxy-6-
methylpyrimidine.

Data Summary
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Technique Data Interpretation Source

¹H NMR
δ 8.48 (s, 1H), 4.00 (s,

3H), 2.54 (s, 3H)

The singlet at 8.48

ppm corresponds to

the lone pyrimidine

proton (H2). The

singlets at 4.00 ppm

and 2.54 ppm

represent the methoxy

(-OCH₃) and methyl (-

CH₃) protons,

respectively.

[1]

Mass Spec (ES) m/z 204 [M+H]⁺

The mass-to-charge

ratio corresponds to

the protonated

molecule, confirming a

molecular weight of

~203 g/mol . The

characteristic isotopic

pattern for bromine

(¹⁹Br/⁸¹Br) would also

be expected.

[1]

Standard Protocols for Data Acquisition
The following are generalized yet robust methods for acquiring high-quality spectroscopic data

for pyrimidine derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical

parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay

of 1-5 seconds, and 16-64 scans for an optimal signal-to-noise ratio. Chemical shifts are

referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]
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¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum.

Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) and a

longer relaxation delay (2-10 seconds) are typically required. Chemical shifts are referenced

to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a

mass analyzer (e.g., Time-of-Flight or Quadrupole). Acquire the spectrum in positive ion

mode to observe the protonated molecule [M+H]⁺.

Reactivity and Applications in Drug Discovery
Halogenated heteroaromatic rings are foundational building blocks in modern medicinal

chemistry.[4] The C5-bromo substituent on 5-Bromo-4-methoxy-6-methylpyrimidine is

particularly valuable as it serves as a versatile handle for introducing molecular complexity

through palladium-catalyzed cross-coupling reactions.[4][5]

This capability allows for the rapid, modular synthesis of large libraries of compounds where

the C5 position is decorated with a diverse array of substituents (e.g., aryl, heteroaryl, alkyl, or

amino groups). This approach, often referred to as parallel synthesis or diversity-oriented

synthesis, is a cornerstone of modern hit-to-lead and lead optimization campaigns in drug

discovery.[6][7]

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

The pyrimidine core itself is a "privileged scaffold," frequently found in kinase inhibitors and

other targeted therapeutics where it can form critical hydrogen bond interactions within the

ATP-binding site of enzymes.[7] By using 5-Bromo-4-methoxy-6-methylpyrimidine,

researchers can rapidly explore the structure-activity relationship (SAR) at the C5 position,

optimizing for potency, selectivity, and pharmacokinetic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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